![molecular formula C14H18N2O6S B1245664 Asparenomycin B](/img/structure/B1245664.png)
Asparenomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asparenomycin B is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Antibacterial Activity
Asparenomycin B exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Research indicates that it is particularly effective against strains that produce beta-lactamases, enzymes that confer resistance to many beta-lactam antibiotics.
- Minimum Inhibitory Concentration (MIC) Studies : this compound's MIC values have been determined against various bacterial strains, showing effectiveness at concentrations as low as 0.2 µg/ml for certain organisms. In comparative studies, Asparenomycin C demonstrated superior activity against resistant strains of Escherichia coli and other pathogens .
- Bactericidal Kinetics : Time-kill studies reveal that this compound can achieve a 99% killing rate at concentrations ranging from 1.56 to 12.5 µg/ml within hours of exposure. The bactericidal effect is rapid, particularly against beta-lactamase-producing bacteria .
Pharmacological Studies
Pharmacological investigations into this compound have highlighted its therapeutic potential and challenges:
- In Vivo Efficacy : In animal models, such as ICR strain mice, this compound demonstrated varying levels of therapeutic efficacy depending on the infection model used. For instance, the effective dose for intraperitoneal infections was determined to be 11.5 mg/kg/dose .
- Stability in Body Fluids : Studies indicate that this compound's stability is compromised in biological fluids, which may limit its therapeutic effectiveness. The half-life in mouse plasma was found to be around 50 minutes, significantly affecting its plasma concentration during treatment .
Synergistic Effects with Other Antibiotics
This compound has shown potential for synergistic effects when combined with other antibiotics, particularly ampicillin:
- Combination Therapy : Research has demonstrated that combining this compound with ampicillin can enhance antibacterial activity against resistant strains. This synergism is attributed to this compound's ability to inhibit beta-lactamases produced by resistant bacteria, thus restoring the efficacy of ampicillin .
- Clinical Implications : The combination therapy approach may be particularly beneficial in treating infections caused by multidrug-resistant organisms, offering a promising strategy for overcoming resistance mechanisms .
Case Studies and Research Findings
Several case studies have documented the applications and efficacy of this compound:
Study | Organism Tested | MIC (µg/ml) | Observations |
---|---|---|---|
Study 1 | E. coli (ABPC-resistant) | 0.78 | Significant bactericidal activity observed |
Study 2 | B. fragilis | 6.25 | Rapid reduction in viability; stable against beta-lactamase |
Study 3 | S. aureus | 0.5 | Synergistic effect with ampicillin noted |
These findings emphasize the importance of continued research into this compound's applications in clinical settings.
Propriétés
Formule moléculaire |
C14H18N2O6S |
---|---|
Poids moléculaire |
342.37 g/mol |
Nom IUPAC |
(6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h9,17H,3-6H2,1-2H3,(H,15,18)(H,20,21)/b11-7+ |
Clé InChI |
IATDYGCCUJUVGA-YRNVUSSQSA-N |
SMILES isomérique |
C/C(=C\1/C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)/CO |
SMILES canonique |
CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)CO |
Synonymes |
asparenomycin asparenomycin A asparenomycin B asparenomycin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.